molecular formula C12H20N2O4S B11597105 Ethyl 5-[(carbamimidoylsulfanyl)methyl]-2-oxo-3-propyloxolane-3-carboxylate

Ethyl 5-[(carbamimidoylsulfanyl)methyl]-2-oxo-3-propyloxolane-3-carboxylate

Cat. No.: B11597105
M. Wt: 288.37 g/mol
InChI Key: FVMXZJUGGLQTQM-UHFFFAOYSA-N
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Description

Ethyl 5-[(carbamimidoylsulfanyl)methyl]-2-oxo-3-propyloxolane-3-carboxylate is a complex organic compound with a unique structure that includes an oxolane ring, a carbamimidoylsulfanyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(carbamimidoylsulfanyl)methyl]-2-oxo-3-propyloxolane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxolane ring, introduction of the carbamimidoylsulfanyl group, and esterification to form the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(carbamimidoylsulfanyl)methyl]-2-oxo-3-propyloxolane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Ethyl 5-[(carbamimidoylsulfanyl)methyl]-2-oxo-3-propyloxolane-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions, cellular processes, and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.

    Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.

    Industry: In industrial applications, the compound can be used in the development of new materials, catalysts, and chemical processes. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 5-[(carbamimidoylsulfanyl)methyl]-2-oxo-3-propyloxolane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can result in changes in cellular processes, metabolic pathways, or chemical reactions. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-[(carbamimidoylsulfanyl)methyl]-3-ethyl-2-oxotetrahydro-3-furancarboxylate: This compound has a similar structure but with an additional ethyl group, which may alter its reactivity and applications.

    Ethyl 5-[(carbamimidoylsulfanyl)methyl]-2-oxo-3-pentyltetrahydro-3-furancarboxylate: This compound has a pentyl group instead of a propyl group, which can affect its physical and chemical properties.

Uniqueness

Ethyl 5-[(carbamimidoylsulfanyl)methyl]-2-oxo-3-propyloxolane-3-carboxylate is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research. Its versatility and reactivity set it apart from similar compounds, providing opportunities for novel applications and discoveries.

Properties

Molecular Formula

C12H20N2O4S

Molecular Weight

288.37 g/mol

IUPAC Name

ethyl 5-(carbamimidoylsulfanylmethyl)-2-oxo-3-propyloxolane-3-carboxylate

InChI

InChI=1S/C12H20N2O4S/c1-3-5-12(9(15)17-4-2)6-8(18-10(12)16)7-19-11(13)14/h8H,3-7H2,1-2H3,(H3,13,14)

InChI Key

FVMXZJUGGLQTQM-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC(OC1=O)CSC(=N)N)C(=O)OCC

Origin of Product

United States

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